[4-(1,1-Difluoroethyl)phenyl]methanesulfonyl chloride
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Overview
Description
[4-(1,1-Difluoroethyl)phenyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C9H9ClF2O2S and a molecular weight of 254.68 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1-Difluoroethyl)phenyl]methanesulfonyl chloride typically involves the reaction of [4-(1,1-Difluoroethyl)phenyl]methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [4-(1,1-Difluoroethyl)phenyl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to [4-(1,1-Difluoroethyl)phenyl]methanesulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Major Products Formed:
Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters depending on the nucleophile used.
Reduction Reactions: The major product is [4-(1,1-Difluoroethyl)phenyl]methanesulfonamide.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: [4-(1,1-Difluoroethyl)phenyl]methanesulfonyl chloride is used as an intermediate in the synthesis of various pharmaceuticals.
Organic Synthesis:
Biology and Medicine:
Bioconjugation: The compound is used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Drug Development: It is used in the development of new drugs and therapeutic agents.
Industry:
Polymer Chemistry: this compound is used in the synthesis of specialty polymers and materials.
Chemical Manufacturing: It is used in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of [4-(1,1-Difluoroethyl)phenyl]methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester products . The molecular targets and pathways involved depend on the specific application and the nucleophile used in the reaction .
Comparison with Similar Compounds
[4-(1,1-Difluoroethyl)phenyl]methanesulfonamide: This compound is similar in structure but has an amide group instead of a chloride group.
[4-(1,1-Difluoroethyl)phenyl]methanesulfonate esters: These compounds have ester groups instead of the chloride group.
Uniqueness:
Properties
IUPAC Name |
[4-(1,1-difluoroethyl)phenyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O2S/c1-9(11,12)8-4-2-7(3-5-8)6-15(10,13)14/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSVMBACPVCXJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CS(=O)(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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